1-Cyanonaphthalene-2-carboxylic acid
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Overview
Description
1-Cyanonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H7NO2 It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) at the first position and a carboxylic acid group (-COOH) at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanonaphthalene-2-carboxylic acid can be synthesized through several methods, including:
Nitration and Subsequent Reduction: One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through diazotization and subsequent Sandmeyer reaction.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by oxidation to introduce the carboxylic acid group. The cyano group can then be introduced through a similar diazotization and Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyanonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the cyano group can yield 1-aminonaphthalene-2-carboxylic acid.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., Br2, Cl2) or sulfonating agents (e.g., SO3) are used under controlled conditions.
Major Products
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: 1-Aminonaphthalene-2-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyanonaphthalene-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyanonaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The cyano and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-Cyanonaphthalene-2-carboxylic acid can be compared with other naphthalene derivatives, such as:
1-Naphthoic Acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
2-Cyanonaphthalene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1-Aminonaphthalene-2-carboxylic Acid: Contains an amino group instead of a cyano group, leading to different chemical and biological properties.
The presence of both the cyano and carboxylic acid groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
IUPAC Name |
1-cyanonaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDZGMXYOTYJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704772 |
Source
|
Record name | 1-Cyanonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126536-22-9 |
Source
|
Record name | 1-Cyanonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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